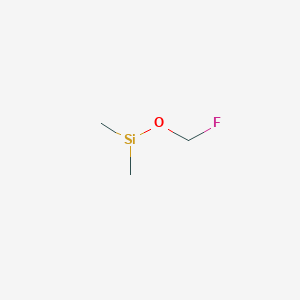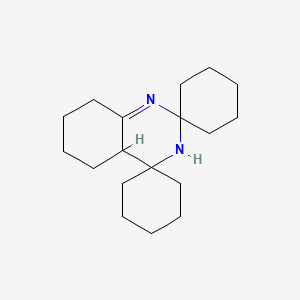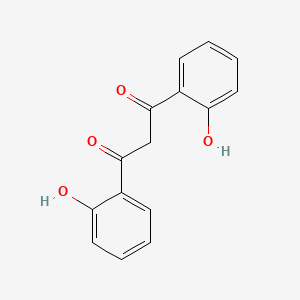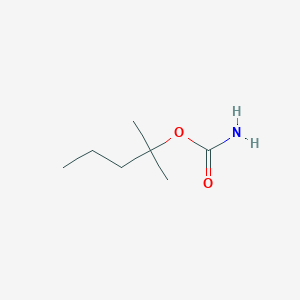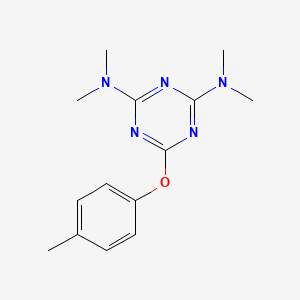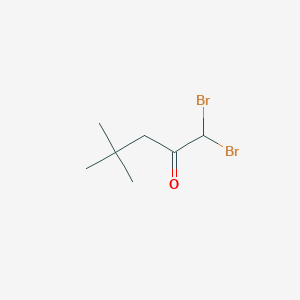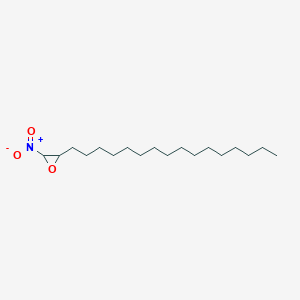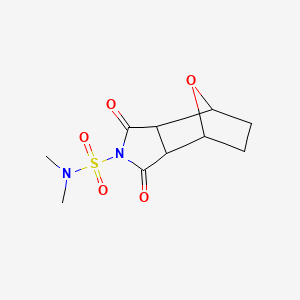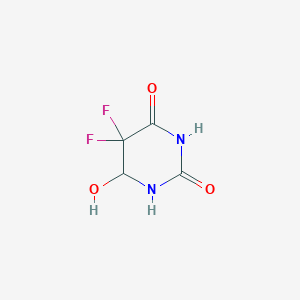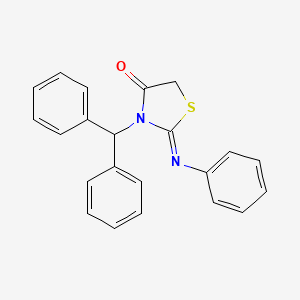
(2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of diphenylmethane, phenyl isothiocyanate, and an appropriate aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or thiazolidinone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research due to its structural similarity to biologically active thiazolidinones. It may be studied for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties.
Thiazolidine: A precursor to various biologically active compounds.
2-Iminothiazolidin-4-one: Exhibits antimicrobial activity.
Uniqueness
(2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the diphenylmethyl and phenylimino groups. These features may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.
Propriétés
Numéro CAS |
52800-05-2 |
|---|---|
Formule moléculaire |
C22H18N2OS |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
3-benzhydryl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N2OS/c25-20-16-26-22(23-19-14-8-3-9-15-19)24(20)21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2 |
Clé InChI |
HHOURTVWTCSTOS-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


